![molecular formula C9H10BrN B2971103 4-bromo-5-methyl-2,3-dihydro-1H-isoindole CAS No. 1427361-78-1](/img/structure/B2971103.png)
4-bromo-5-methyl-2,3-dihydro-1H-isoindole
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Overview
Description
4-bromo-5-methyl-2,3-dihydro-1H-isoindole is a chemical compound with the CAS Number: 1427361-78-1 . It has a molecular weight of 212.09 . The IUPAC name for this compound is 4-bromo-5-methylisoindoline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrN/c1-6-2-3-7-4-11-5-8(7)9(6)10/h2-3,11H,4-5H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine and methyl groups.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found .Scientific Research Applications
Corrosion Inhibition
A study by Babić-Samardžija et al. (2005) investigated the inhibitive properties of heterocyclic diazoles, including 4-bromo-5-methyl-2,3-dihydro-1H-isoindole, as corrosion inhibitors for acidic iron corrosion. They found that these compounds increased charge-transfer resistance and reduced corrosion current in iron exposed to acidic environments (Babić-Samardžija et al., 2005).
Antibacterial Properties
Ahmed et al. (2006) conducted synthetic studies on alkoxy isoindole-1,3-diones and tetra-azabenzo(f)azulenes, including derivatives of this compound. These compounds were screened for antibacterial properties, indicating a potential application in chemotherapeutic properties (Ahmed et al., 2006).
Synthesis of Isoindoles
In a study by Kuroda and Kobayashi (2015), a synthesis method for 1-substituted 3-alkoxy-1H-isoindoles was developed, demonstrating the utility of this compound in creating structurally diverse isoindoles (Kuroda & Kobayashi, 2015).
Halogen Bonding
Gurbanov et al. (2021) explored the role of halogen substituents, like bromine, in halogen bonding in certain isoindole compounds. Their work highlights the significance of these substituents in the formation of supramolecular architectures, which could be relevant for the design of novel materials (Gurbanov et al., 2021).
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . The specific targets can vary widely depending on the specific structure of the derivative.
Mode of Action
The interaction of indole derivatives with their targets can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected would depend on the specific derivative and its targets.
Result of Action
The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and metabolic processes, among others . The specific effects would depend on the derivative and its targets.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole derivatives. For example, certain derivatives might be more stable or active under specific conditions .
Safety and Hazards
The safety information for 4-bromo-5-methyl-2,3-dihydro-1H-isoindole indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used . Hazard statements include H315, H319, and H335, which refer to skin irritation, eye irritation, and respiratory irritation, respectively .
properties
IUPAC Name |
4-bromo-5-methyl-2,3-dihydro-1H-isoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-6-2-3-7-4-11-5-8(7)9(6)10/h2-3,11H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHGVTOKBOXBDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CNC2)C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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